Trimethylolpropane monopalmitate
Description
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Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butyl hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)26-20-22(4-2,18-23)19-24/h23-24H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXXKZWLQOWAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886669 | |
| Record name | Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64131-22-2 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64131-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064131222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Polyol Ester Chemistry and Derivatives
Polyol esters are a class of synthetic esters produced through the esterification of a polyhydric alcohol (polyol) with carboxylic acids. frontiersin.org The defining feature of the polyols used for high-performance esters, such as neopentyl glycol, pentaerythritol (B129877), and trimethylolpropane (B17298), is the "neo" structure. taylorandfrancis.com This structure, characterized by a central carbon atom with no beta-hydrogens, imparts significant thermal and oxidative stability to the resulting ester, making them superior to many other synthetic and mineral-based oils for high-temperature applications. berg-schmidt.com
Trimethylolpropane (TMP) is a widely used triol building block in the polymer industry, valued for its three primary hydroxyl groups which allow for the creation of branched or cross-linked polymer networks. wikipedia.org The properties of a TMP ester—such as viscosity, lubricity, thermal stability, and biodegradability—are determined by the type and chain length of the fatty acid(s) esterified to the TMP core. frontiersin.org For instance, reacting TMP with oleic acid produces trimethylolpropane trioleate, a compound studied for its favorable lubricity as a biolubricant. biointerfaceresearch.com
Trimethylolpropane monopalmitate is formed when one of TMP's three hydroxyl groups reacts with palmitic acid (hexadecanoic acid), one of the most common saturated fatty acids found in plants and animals. scienceofcooking.comchemicalbook.com The resulting molecule possesses one ester linkage and two remaining free hydroxyl groups. This di-functional hydroxyl nature makes it a potential monomer for polymerization reactions, a reactive intermediate for further chemical synthesis, or an additive that can impart specific properties to a formulation.
Research Significance in Advanced Material Science and Sustainable Technologies
Esterification Pathways and Process Optimization
Direct Esterification of Trimethylolpropane with Palmitic Acid
Reaction Parameter Optimization for Monoester Selectivity
Molar Ratio Effects on Product Distribution
The molar ratio of reactants is a critical parameter in the synthesis of trimethylolpropane esters, significantly influencing the product distribution between mono-, di-, and triesters. In the transesterification of palm oil methyl esters (POME) with trimethylolpropane (TMP), an excess of the methyl ester is generally employed to drive the reaction towards the formation of the desired triester. researchgate.netnih.gov
Research has shown that for the transesterification of high oleic palm methyl ester (PME) with TMP, a molar ratio of PME to TMP of 3.9:1 was found to be optimal. upm.edu.my Similarly, in the synthesis of trimethylolpropane esters from calophyllum methyl esters, a reactant molar ratio of 3.9:1 was also determined to be optimal. researchgate.net When synthesizing trimethylolpropane fatty acid triester (TFATE) from fatty acid methyl esters (FAME) and TMP, a FAME to TMP molar ratio of 4:1 was identified as optimal. researchgate.net
In a study involving the synthesis of trimethylolpropane esters from waste cooking oil methyl ester (WCOME), the effect of the FAME to TMP molar ratio was investigated at 3:1, 4:1, and 5:1. bcrec.id The stoichiometric ratio for the forward reaction requires 3 moles of FAME for every 1 mole of TMP. bcrec.idsemanticscholar.org However, using an excess of the fatty acid methyl ester can enhance the forward reaction. For instance, increasing the POME/Di-TMP molar ratio from a stoichiometric 4.0/1.0 to 4.5/1.0 and 5.0/1.0 improved POME conversion and selectivity towards the tetraester. nih.gov Conversely, an excessively high molar ratio, such as 8.0/1.0, can lead to a decrease in conversion due to the high amount of unreacted POME. nih.gov
For the direct esterification of palmitic acid with trimethylolpropane, a molar ratio of organic acid to organic alcohol of 1:3 has been utilized. google.com
Table 1: Investigated Molar Ratios for Trimethylolpropane Ester Synthesis
| Reactants | Molar Ratio (Fatty Acid/Ester : TMP) | Catalyst | Observations |
| High Oleic Palm Methyl Ester : Trimethylolpropane | 3.9:1 | Sodium Methoxide (B1231860) | Optimal for high triester yield. upm.edu.my |
| Calophyllum Methyl Esters : Trimethylolpropane | 3.9:1 | Calcium Oxide | Optimal for 79.0% ester formation. researchgate.net |
| Fatty Acid Methyl Esters : Trimethylolpropane | 4:1 | Trimethylolpropane mono potassium salt | Optimal for 90.11 wt% TFATE. researchgate.net |
| Waste Cooking Oil Methyl Ester : Trimethylolpropane | 3:1, 4:1, 5:1 | p-Toluenesulfonic acid | Highest conversion at a 3:1 molar ratio. bcrec.idsemanticscholar.org |
| Palmitic Acid : Trimethylolpropane | 1:3 | N-alkylpyrrolidone group methylphosphoric acid ionic liquid | Utilized in direct esterification. google.com |
| Palm Oil Methyl Esters : Ditrimethylolpropane | 4.0/1.0 to 8.0/1.0 | Sodium Methoxide | Conversion increased up to a 5.0/1.0 ratio. nih.gov |
Temperature, Pressure, and Reaction Time Kinetics
The kinetics of this compound synthesis are significantly influenced by temperature, pressure, and reaction time. The interplay of these parameters determines the reaction rate and the final product composition.
Temperature: The reaction temperature plays a crucial role in the synthesis of trimethylolpropane esters. For the direct esterification of organic acids like palmitic acid with trimethylolpropane, the reaction is typically carried out at temperatures between 110°C and 130°C. google.com In the transesterification of methyl esters, higher temperatures are often employed. For instance, the synthesis of trimethylolpropane esters from palm kernel free fatty acids was conducted at 150°C for 5 hours. asianpubs.org Another study found that for the synthesis of trimethylolpropane esters from waste cooking oil methyl ester, a temperature of 150°C yielded the highest conversion. bcrec.idsemanticscholar.org In the synthesis of high oleic palm oil-based trimethylolpropane esters, the optimal temperature was found to be 120°C. upm.edu.my However, in the chemical synthesis of rapeseed oil trimethylolpropane esters, the triester yield increased when the temperature was initially held at 85 to 110°C and then raised to 120°C. dss.go.th
Pressure: Reduced pressure is a critical factor for achieving high product yields in the transesterification synthesis of trimethylolpropane esters. dss.go.th Applying a vacuum helps to remove the methanol (B129727) formed during the reaction, which drives the equilibrium towards the product side. upm.edu.mydss.go.th For the synthesis of high oleic palm oil-based trimethylolpropane esters, a vacuum pressure of 20 mbar was found to be optimal. upm.edu.my Similarly, in the synthesis of trimethylolpropane esters from palm kernel oil methyl esters, a pressure of 20 mbar was applied. asianpubs.org Research on the synthesis of trimethylolpropane fatty acid triester indicated that a reaction pressure of 300 Pa (3 mbar) was optimal. researchgate.net
Reaction Time: The duration of the reaction is another key parameter. For the direct esterification of palmitic acid, a reaction time of 3-5 hours is typical. google.com In transesterification reactions, the time can vary. The synthesis of high oleic palm oil-based trimethylolpropane esters was successfully completed in 1 hour under optimal conditions. upm.edu.my However, the synthesis of trimethylolpropane fatty acid triester from palm-based methyl esters required 8 hours to achieve a high triester content. researchgate.net The synthesis of trimethylolpropane esters from calophyllum methyl esters was carried out for 5 hours. researchgate.net
Table 2: Reaction Conditions for Trimethylolpropane Ester Synthesis
| Reactants | Temperature (°C) | Pressure | Reaction Time (hours) | Catalyst |
| Palmitic Acid & Trimethylolpropane | 110-130 | Normal | 3-5 | N-alkylpyrrolidone group methylphosphoric acid ionic liquid google.com |
| Palm Kernel Free Fatty Acids & Trimethylolpropane | 150 | Not specified | 5 | Sulphuric acid asianpubs.orgbiointerfaceresearch.com |
| High Oleic Palm Methyl Ester & Trimethylolpropane | 120 | 20 mbar | 1 | Sodium Methoxide upm.edu.my |
| Calophyllum Methyl Esters & Trimethylolpropane | 130 | Not specified | 5 | Calcium Oxide researchgate.net |
| Palm-based Methyl Esters & Trimethylolpropane | 170 | 50 mbar | 8 | Calcium methoxide researchgate.net |
| Rapeseed Oil Methyl Ester & Trimethylolpropane | 85-120 | 2-5 kPa | ~10 | Sodium methylate dss.go.th |
Transesterification Processes Involving Trimethylolpropane and Palmitate Esters
Chemical Transesterification with Methyl Palmitate
Alkaline Catalyst Systems and Reaction Conditions
Alkaline catalysts are commonly employed in the transesterification of methyl palmitate with trimethylolpropane due to their high activity. Sodium methoxide is a frequently used catalyst for this reaction. upm.edu.myasianpubs.org In the synthesis of high oleic palm oil-based trimethylolpropane esters, a 1.0 wt% sodium methoxide solution in methanol was used as the catalyst. upm.edu.my The reaction was optimized at 120°C and a pressure of 20 mbar. upm.edu.my
Calcium oxide has also been utilized as a catalyst in the transesterification of calophyllum methyl esters with trimethylolpropane, with optimal conditions found at 130°C. researchgate.net Another study on the synthesis of trimethylolpropane fatty acid triester from palm-based methyl esters used calcium methoxide as the catalyst at 170°C. researchgate.net Potassium hydroxide (B78521) has also been identified as an effective catalyst for the transesterification of fatty acid methyl esters with trimethylolpropane, with an optimal reaction temperature of 128°C. researchgate.net
Vacuum-Assisted Process Research
The use of a vacuum is a crucial aspect of the chemical transesterification process to drive the reaction to completion. By removing the methanol byproduct, the equilibrium shifts towards the formation of trimethylolpropane esters. upm.edu.mydss.go.th Research on the synthesis of high oleic palm oil-based trimethylolpropane esters was conducted in a vacuum-operated pulsed loop reactor. upm.edu.my The optimal vacuum pressure was determined to be 20 mbar. upm.edu.my This vacuum-assisted process, combined with optimal temperature and catalyst loading, allowed for the synthesis of a product containing 95 wt% trimethylolpropane triester in just one hour. upm.edu.my Studies have shown that a reduced pressure of about 2 to 5 kPa is critical for achieving a high product yield in the transesterification of rapeseed oil methyl ester with trimethylolpropane. dss.go.th
Enzymatic Transesterification Studies
Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis for the synthesis of trimethylolpropane esters. Lipases are the primary enzymes used for this purpose. Studies have investigated the use of various lipases, including those from Candida rugosa and immobilized forms like Novozyme 435 and Lipozyme TL IM. asianpubs.orgijcce.ac.irijcce.ac.ir
In one study, the enzymatic transesterification of rapeseed oil methyl ester with trimethylolpropane using Candida rugosa lipase (B570770) achieved a maximum total conversion of up to 98% at 42°C and a pressure of 5.3 kPa. asianpubs.orgdss.go.th The addition of water was found to be a critical parameter in this biocatalytic process. dss.go.th
Another study focused on the synthesis of biolubricants from waste edible oil fatty acid methyl esters (FAME) using immobilized lipases. ijcce.ac.irijcce.ac.ir Using Novozyme 435, a 99% conversion of FAME to biolubricant with an 89% triester content was achieved. ijcce.ac.irijcce.ac.ir Lipozyme TL IM resulted in an 83% conversion with an 86% diester content. ijcce.ac.irijcce.ac.ir These enzymatic reactions are typically performed under milder conditions than chemical methods, but may require longer reaction times. dss.go.th
Lipase-Catalyzed Reaction Systems and Enzyme Selection
The enzymatic synthesis of trimethylolpropane esters, including the monopalmitate, is predominantly achieved through the esterification of trimethylolpropane with palmitic acid or its esters, catalyzed by lipases. The choice of lipase is critical as it dictates the reaction's efficiency and selectivity. Lipases are hydrolases that can reverse their function to catalyze ester synthesis in micro-aqueous environments. researchgate.net
Several lipases have been identified for their efficacy in synthesizing polyol esters. Lipases with sn-1,3 positional specificity, such as those from Thermomyces lanuginosus and Rhizomucor miehei, are widely used. nih.gov The lipase from Candida antarctica, particularly its immobilized form, Novozym® 435, is also frequently employed due to its high thermostability and efficiency in ester synthesis with both primary and secondary alcohols. researchgate.netrsc.orgnih.govijcce.ac.ir Studies have shown that Novozym® 435 can achieve high conversion rates, with up to 99% conversion of fatty acid methyl esters to trimethylolpropane esters, yielding a product with a high triester content of 89%. ijcce.ac.ir Another lipase, Lipozyme TL IM, also shows significant activity, achieving an 83% conversion with a high diester content of 86%. ijcce.ac.ir
The mechanism of lipase-catalyzed esterification involves the activation of the serine active site in the lipase, which then reacts with the substrate to form an acyl-enzyme intermediate. nih.gov This is followed by a nucleophilic attack that releases the ester product and regenerates the enzyme. nih.gov
| Lipase Source | Common Name/Form | Key Characteristics |
| Candida antarctica | Novozym® 435 | High thermostability, efficient with primary and secondary alcohols. researchgate.netijcce.ac.ir |
| Thermomyces lanuginosus | Lipozyme TL 100 L | sn-1,3 positional specificity. nih.govrepec.org |
| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 positional specificity. researchgate.netnih.govmdpi.com |
| Pseudomonas fluorescens | AKL | High hydrolytic activity. ijoer.com |
Biocatalyst Performance and Immobilization Strategies
To enhance the operational stability and reusability of lipases, various immobilization strategies are employed. Immobilization can lead to improved thermal, chemical, and mechanical properties of the enzyme. researchgate.net Common immobilization methods include physical adsorption, entrapment, covalent binding, and cross-linked enzyme aggregates (CLEAs). ijoer.commdpi.com
Immobilizing lipases on hydrophobic supports via interfacial adsorption can lead to hyper-activation of the enzymes by fixing their open conformation. nih.gov This can result in activity improvements of 1.2 to 20-fold. nih.gov For instance, lipase from Pseudomonas fluorescens (AKL) immobilized by physical adsorption on polyhydroxybutyrate (B1163853) (PHB) has shown high hydrolytic activity. ijoer.com Similarly, immobilizing Thermomyces lanuginosus lipase on Duolite A568 has proven effective for synthesizing trimethylolpropane triesters. repec.org
The performance of the immobilized biocatalyst is influenced by several factors, including enzyme loading, temperature, and water activity. For the synthesis of trimethylolpropane triester, optimal conditions have been identified as a temperature of 60°C, an enzyme loading of 15% (based on total substrate), and a vacuum level of 6.7 kPa. repec.org The water activity of the enzyme is also crucial, with an optimal range of 0.5–0.9. repec.org
| Immobilization Method | Support Material Example | Advantages |
| Physical Adsorption | Polyhydroxybutyrate (PHB), Hydrophobic supports | Simple, rapid, can lead to hyper-activation. ijoer.commdpi.comnih.gov |
| Entrapment | Polymeric matrix, Sol-gel | Creates a protective microenvironment, improves operational stability. ijoer.comnih.gov |
| Covalent Binding | Various polymers and resins | Strong attachment, reduces enzyme leaching. mdpi.com |
| Cross-Linked Enzyme Aggregates (CLEAs) | N/A (carrier-free) | High enzyme loading, improved stability. nih.gov |
Solvent-Free and Green Reaction Media Investigations
A significant trend in the synthesis of this compound is the move towards solvent-free reaction systems. These "green" approaches minimize the use of hazardous organic solvents, reducing environmental impact and simplifying product purification. rsc.org In such systems, one of the reactants, typically the fatty acid or its ester, can act as the solvent. rsc.org
For example, the synthesis of six-membered cyclic carbonates from trimethylolpropane has been successfully carried out in a solvent-free medium using dimethyl carbonate (DMC) or diethyl carbonate (DEC) as both reactant and solvent, catalyzed by Novozym® 435. rsc.org The solubility of trimethylolpropane was found to be significantly higher in DMC than in DEC. rsc.org This approach, combining lipase-catalyzed transesterification with thermal disproportionation, offers a novel and more environmentally friendly pathway. rsc.org
Other green approaches include the use of bimetallic oxide catalysts, such as Rhodium-Ruthenium clusters (RhRuOₓ/C), which utilize oxygen as the sole oxidant in cross-dehydrogenative coupling reactions to produce esters. labmanager.com
Purification and Downstream Processing Research for this compound
The purification of this compound is a critical step to ensure it meets the stringent quality requirements for its applications, particularly as a biolubricant. The process involves removing unreacted starting materials, catalysts, and byproducts.
Catalyst Neutralization and Byproduct Removal Methodologies
Following synthesis, particularly chemical synthesis using acid catalysts like sulfuric acid or p-toluenesulfonic acid, the catalyst must be neutralized. google.combiointerfaceresearch.com This is often achieved by washing the reaction mixture with an alkaline solution, such as sodium carbonate or sodium hydroxide solution. youtube.compatsnap.comyoutube.com The neutralization process converts the acidic catalyst and any unreacted acidic reactants into soluble salts, which can then be separated from the ester product. youtube.com For instance, in the synthesis of di-trimethylolpropane tetra-acrylic ester, sheet alkali is used for neutralization. google.com
Byproducts from the synthesis, such as water and methanol (in transesterification), must also be removed. Water is often removed during the reaction using azeotropic distillation with a solvent like toluene, employing a Dean-Stark apparatus. biointerfaceresearch.com The removal of byproducts like methanol can be achieved through methods like nitrogen gas stripping or vacuum distillation. researchgate.net
Separation and Dehydration Techniques for High Purity
To achieve high purity, a combination of separation and dehydration techniques is employed. Distillation is a common method to separate the desired ester from unreacted starting materials and lower-boiling point byproducts. mdpi.com For high-boiling point esters like this compound, vacuum distillation is often necessary to prevent thermal decomposition. researchgate.net A wiped-film evaporator can be used for the final distillation of trimethylolpropane to obtain a pure product. google.com
Liquid-liquid extraction is another technique used for purification. For example, trimethylolpropane can be extracted from an aqueous stream using a solvent like isobutanol, followed by the addition of a second solvent like xylene to further reduce water and alkali salt content. google.com
Dehydration is crucial as water can promote the reverse hydrolysis reaction, reducing the ester yield. ocl-journal.org Besides azeotropic distillation during synthesis, final dehydration can be achieved through methods like vacuum drying or passing the product through anhydrous sodium sulfate. biointerfaceresearch.com Membrane distillation is an emerging low-temperature dehydration technique that can save significant energy compared to traditional distillation. google.com
Strategies for Minimizing Impurities and Enhancing Product Stability
Minimizing impurities is essential for the performance and stability of this compound. Impurities such as residual catalysts, unreacted fatty acids, and mono- or di-esters can negatively impact properties like hydrolytic stability. ocl-journal.org The presence of alkali salts can cause decomposition of the ester at high temperatures. google.com Therefore, thorough purification, including neutralization, washing, and distillation, is critical. biointerfaceresearch.commdpi.com The use of adsorbents like magnesium polysilicate can help remove generated salts after neutralization. google.com
Advanced Analytical Characterization of Trimethylolpropane Monopalmitate
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural elucidation and purity verification of trimethylolpropane (B17298) monopalmitate. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer a non-destructive means to probe the molecular framework of the ester.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for identifying the functional groups present in trimethylolpropane monopalmitate, thereby confirming the esterification process. The FTIR spectrum of the compound is characterized by specific absorption bands that correspond to the vibrations of its constituent chemical bonds.
The successful synthesis of trimethylolpropane esters is marked by the appearance of a strong carbonyl (C=O) stretching vibration peak, typically observed around 1732 cm⁻¹. researchgate.net This peak is indicative of the formation of the ester linkage. Concurrently, the broad hydroxyl (–OH) stretching band of the parent alcohol, trimethylolpropane, which appears around 3450 cm⁻¹, will either diminish or change in appearance, indicating the consumption of the hydroxyl groups during esterification. researchgate.net The presence of C-H stretching vibrations from the alkyl chains is also evident in the spectrum.
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3450 | –OH (unreacted) | Stretching |
| ~2925 and ~2855 | C-H (alkyl) | Asymmetric and Symmetric Stretching |
| ~1732 | C=O (ester) | Stretching |
| ~1160 | C-O (ester) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons, providing clear evidence of the ester linkage. For instance, the protons on the carbon adjacent to the ester's oxygen atom (CH₂-O-C=O) are deshielded and appear at a downfield chemical shift, typically around 4.0 ppm. In contrast, the protons of the unreacted hydroxymethyl groups (CH₂-OH) would resonate at a slightly upfield position, around 3.5 ppm. chemicalbook.com The long alkyl chain of the palmitate group gives rise to a complex series of signals in the upfield region of the spectrum.
Table 2: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Indicative Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₂-O-C=O (ester) | ~4.0 |
| ¹H | -CH₂-OH (unreacted) | ~3.5 chemicalbook.com |
| ¹H | -CH₂- (palmitate chain) | ~1.2-1.6 |
| ¹H | -CH₃ (palmitate chain) | ~0.9 |
| ¹³C | C=O (ester) | ~173 researchgate.net |
| ¹³C | -CH₂-O-C=O (ester) | ~64 |
| ¹³C | Quaternary C (TMP core) | ~41 researchgate.net |
| ¹³C | -CH₂- (palmitate chain) | ~22-34 |
| ¹³C | -CH₃ (palmitate chain) | ~14 |
Chromatographic Techniques for Compositional Analysis and Quantification
Chromatographic methods are essential for separating the components of a reaction mixture and quantifying the amount of this compound present. Gas chromatography is particularly well-suited for the analysis of these types of esters.
Gas Chromatography (GC) Methodologies
GC is a powerful technique for separating volatile and semi-volatile compounds. For trimethylolpropane esters, high-temperature GC is often employed due to their relatively low volatility. researchgate.net
GC-FID is a robust and widely used method for determining the ester content in a sample of this compound. researchgate.netasianpubs.org The technique separates the different esters (mono-, di-, and triesters) and any unreacted starting materials based on their boiling points and interactions with the stationary phase of the GC column. asianpubs.org The flame ionization detector then provides a response that is proportional to the amount of each component, allowing for accurate quantification.
For the analysis of trimethylolpropane esters, a high-temperature capillary column is typically used. asianpubs.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. researchgate.netmdpi.com Prior to injection, the samples are often derivatized, for instance, through silylation, to increase their volatility and improve peak shape. mdpi.com The ester content, specifically the percentage of monoester, can be determined by comparing the peak area of the this compound to the total area of all eluting peaks or by using a calibrated standard curve. researchgate.net
Table 3: Typical GC-FID Parameters for Trimethylolpropane Ester Analysis
| Parameter | Typical Value |
|---|---|
| Column | High-temperature capillary column (e.g., Elite-5, DB-1ht) researchgate.netmdpi.com |
| Carrier Gas | Helium or Hydrogen mdpi.comijcce.ac.ir |
| Injector Temperature | 300-380°C researchgate.netmdpi.com |
| Detector Temperature | 330-400°C researchgate.netmdpi.com |
| Oven Program | Ramped temperature program, e.g., 80°C hold, then ramp to 330-370°C researchgate.netmdpi.com |
| Sample Preparation | Silylation (e.g., with BSTFA) mdpi.com |
GC-Mass Spectrometry (GC-MS) for Component Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying the components of a sample. diva-portal.org In the analysis of this compound, GC-MS plays a crucial role in confirming the identity of the compound and any related substances present in the mixture.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. researchgate.net The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. diva-portal.org For complex molecules like trimethylolpropane esters, derivatization is often a necessary step to increase their volatility and thermal stability, ensuring they can be successfully analyzed by GC. diva-portal.org A common derivatization technique is silylation, where polar hydroxyl groups are replaced with trimethylsilyl (B98337) (-SiMe3) groups. diva-portal.orgasianpubs.org
Once the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z). diva-portal.org The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing this pattern to established spectral libraries, such as those from NIST/EPA/NIH, the chemical structure of the analyte can be identified with a high degree of confidence. nih.govmdpi.com This method is not only qualitative but can also be used for quantitative analysis, providing information on the relative abundance of each component in the mixture. nih.gov
Key GC-MS Parameters for Analysis:
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5ht, RTX-5MS) asianpubs.orgresearchgate.net |
| Carrier Gas | Helium or Nitrogen researchgate.netresearchgate.net |
| Injection Volume | 1 µL researchgate.net |
| Injector Temperature | 300 - 380 °C researchgate.netasianpubs.org |
| Oven Temperature Program | Ramped, e.g., initial 100°C, ramp to 380°C asianpubs.org |
| Detector Temperature | 400 °C researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |
| Mass Scan Range | 35-500 amu mdpi.com |
Capillary Column GC for Polyol Ester Separation and Profiling
The choice of capillary column in gas chromatography is critical for achieving the effective separation of polyol esters like this compound from a complex mixture that may also contain diesters and triesters. asianpubs.org Capillary columns, typically with internal diameters (I.D.) between 0.1 mm and 0.53 mm, offer high resolution and efficiency due to their length and the thin film of the stationary phase. sigmaaldrich.com
For the analysis of trimethylolpropane esters, high-temperature stable capillary columns are essential. A common choice is a column with a bonded, cross-linked stationary phase, such as a poly(5% diphenyl/95% dimethylsiloxane) phase (e.g., DB-5ht or equivalent). asianpubs.orgresearchgate.net This type of phase provides good selectivity for a range of compounds with varying polarities. The separation mechanism is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. sigmaaldrich.com
The oven temperature program is a key parameter that is optimized to achieve the best separation. A typical program starts at a lower temperature and is gradually ramped up to a high final temperature to elute the less volatile, higher molecular weight esters. researchgate.netasianpubs.org This allows for the separation of mono-, di-, and triesters, which have different boiling points. asianpubs.org The use of a flame ionization detector (FID) is common for quantitative analysis due to its wide linear range and sensitivity to hydrocarbons. diva-portal.orgresearchgate.net
Example GC Operating Conditions for Polyol Ester Separation:
| Parameter | Condition |
| Column | DB-5ht capillary column asianpubs.org |
| Initial Oven Temperature | 100 °C (held for 1 min) asianpubs.org |
| Temperature Ramp | 5 °C/min to 380 °C asianpubs.org |
| Final Hold Time | 25 min asianpubs.org |
| Carrier Gas | Hydrogen asianpubs.org |
| Detector | Flame Ionization Detector (FID) researchgate.net |
Emerging Analytical Strategies for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and other polyol esters presents significant challenges due to the similarity in the chemical structures of the components. Emerging analytical strategies are focused on enhancing resolution, sensitivity, and the amount of information obtained from a single analysis.
One such strategy is the use of comprehensive two-dimensional gas chromatography (GCxGC). In GCxGC, two different capillary columns with orthogonal separation mechanisms are coupled together. This provides a much higher peak capacity and resolving power compared to conventional one-dimensional GC, allowing for the separation of co-eluting components in complex mixtures.
Another advancing area is the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS). HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds and can help to differentiate between isomers that may have the same nominal mass.
Furthermore, the development of novel stationary phases for both GC and HPLC continues to be an active area of research. researchgate.net These new phases can offer unique selectivities for challenging separations. For instance, ionic liquid-based GC columns have shown promise for the separation of polar and isomeric compounds. In HPLC, the use of superficially porous particles (also known as core-shell particles) in columns allows for higher efficiency and faster separations compared to traditional fully porous particles. researchgate.net
These advanced techniques, often used in combination, provide powerful tools for the detailed characterization of complex polyol ester mixtures, including those containing this compound.
Mechanistic and Theoretical Investigations of Trimethylolpropane Monopalmitate Systems
Elucidation of Reaction Mechanisms in Trimethylolpropane (B17298) Monopalmitate Synthesis
The synthesis of trimethylolpropane monopalmitate, an ester formed from trimethylolpropane (a triol) and palmitic acid (a saturated fatty acid), is a critical first step in the production of more complex esters, such as di- and triesters. The reaction can proceed through either esterification, directly reacting the fatty acid with the alcohol, or transesterification, reacting a fatty acid methyl ester with the alcohol. frontiersin.org Understanding the kinetics and pathways of these reactions is essential for optimizing product yield and purity.
The formation of trimethylolpropane esters is not a single reaction but a series of consecutive and reversible reactions. nih.gov When trimethylolpropane (TMP) reacts with a fatty acid or its methyl ester, the reaction proceeds sequentially, forming the monoester first, followed by the diester, and finally the triester. bcrec.id
The transesterification process can be represented as follows:
TMP + Fatty Acid Methyl Ester ⇌ Trimethylolpropane Monoester (TMPME) + Methanol (B129727)
TMPME + Fatty Acid Methyl Ester ⇌ Trimethylolpropane Diester (TMPDE) + Methanol
TMPDE + Fatty Acid Methyl Ester ⇌ Trimethylolpropane Triester (TMPTE) + Methanol
Kinetic studies have been conducted to determine the rate constants for these sequential reactions. In one such study investigating the transesterification of palm-based methyl esters with TMP, a kinetic model assuming irreversible elementary reactions was developed. researchgate.net The rate constants (k₁, k₂, k₃) for the formation of the mono-, di-, and triesters, respectively, were determined under specific conditions.
Table 1: Reaction Rate Constants for Transesterification of Palm Oil Methyl Esters with TMP
| Parameter | Value |
|---|---|
| Optimal k₂/k₁ ratio | 0.70–0.80 |
| Optimal k₃/k₁ ratio | 0.21–0.25 |
Data sourced from a kinetic study on palm-based methyl esters and TMP, where continual withdrawal of the methanol by-product under vacuum drives the reaction to completion. researchgate.net
These kinetic models are crucial for reactor design and for controlling the reaction to favor the production of a specific ester, such as maximizing the yield of the monoester intermediate if desired, or pushing the reaction to completion to obtain the triester. researchgate.netresearchgate.net
In the synthesis of trimethylolpropane esters, monoesters and diesters are key intermediates. asianpubs.org this compound is the initial product formed when one of the three hydroxyl groups of the TMP molecule reacts with a palmitic acid molecule (or its methyl ester). bcrec.idontosight.ai This intermediate is then available to react further to form the diester and subsequently the triester. nih.gov The relative concentrations of these intermediates and the final product depend on reaction conditions such as temperature, catalyst, molar ratio of reactants, and reaction time. researchgate.net
For instance, in a microwave-assisted transesterification study, the composition of the product mixture was analyzed at different temperatures. At 130 °C, the product contained significant amounts of intermediate diesters alongside the target triester, demonstrating the sequential nature of the reaction. nih.gov
Table 2: Product Composition in Microwave-Assisted Transesterification at 130 °C
| Compound | Composition (wt. %) |
|---|---|
| Trimethylolpropane Triester (TMPTE) | 45.36 |
| Trimethylolpropane Diester (TMPDE) | 13.4 |
| Trimethylolpropane Monoester (TMPME) | 0.9 |
Data from a study on the transesterification of palm oil methyl ester with TMP. nih.gov
A significant side reaction, particularly when using alkaline catalysts like sodium methoxide (B1231860), is the formation of fatty soaps. This occurs through the saponification of the fatty acid methyl ester and can reduce the yield of the desired ester product. nih.gov The choice of catalyst is therefore critical; for example, organometallic tin catalysts or acidic catalysts like p-toluenesulfonic acid are also used to promote esterification while potentially minimizing side reactions. researchgate.netbibliotekanauki.pl
Structure-Performance Relationship Studies of Monopalmitate Esters
The molecular structure of this compound—defined by its ester linkage, remaining hydroxyl groups, and the palmitic acid chain—dictates its physical and chemical properties. These properties, in turn, determine its performance characteristics and potential applications.
The ester linkage (-COO-) is a polar functional group that significantly influences the intermolecular forces of the compound. The presence of this polar group in an otherwise nonpolar hydrocarbon chain makes the molecule amphiphilic, allowing it to function as a boundary lubricant. biointerfaceresearch.com This polarity causes the ester molecules to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. biointerfaceresearch.com The branching provided by the core trimethylolpropane structure creates steric hindrance, which can disrupt the crystallization process at low temperatures, thereby improving properties like the pour point. frontiersin.orgresearchgate.net
This compound possesses one esterified fatty acid chain and two free hydroxyl (-OH) groups. This unique structure creates a balance of properties that differs significantly from the fully substituted triester.
Hydroxyl Groups: The presence of free hydroxyl groups is a defining characteristic of the mono- and diester intermediates. While they increase the polarity of the molecule, they can also have negative effects on performance in certain applications. Studies have shown that residual hydroxyl groups in the final product can negatively impact wear properties and reduce the oxidative stability of the lubricant. biointerfaceresearch.compsu.edu The hydroxyl groups are more reactive sites and can be points of initiation for degradation, especially at high temperatures. biointerfaceresearch.com
Fatty Acid Chain: The nature of the fatty acid chain is a primary determinant of the ester's properties. In this compound, the chain is from palmitic acid, a C16:0 saturated fatty acid.
Saturation: Being saturated, the palmitate chain imparts good oxidative stability compared to unsaturated chains, as it lacks double bonds that are susceptible to oxidation. mdpi.com
Chain Length: The long carbon chain contributes to the molecule's lubricity. biointerfaceresearch.com However, the straight-chain, saturated nature of palmitic acid can lead to higher pour points compared to esters made from unsaturated or shorter-chain fatty acids, as the molecules can pack together more easily and crystallize. psu.edumdpi.com
The interplay between these structural elements is crucial. For example, while the saturated palmitate chain offers stability, the two hydroxyl groups on the monopalmitate make it less stable and suitable for high-temperature applications than its triester counterpart, trimethylolpropane tripalmitate.
Table 3: Structural Features and Their General Performance Impact in TMP Esters
| Structural Feature | Component | General Impact on Performance |
|---|---|---|
| Backbone | Trimethylolpropane | Branched structure improves low-temperature properties (pour point) by inhibiting crystallization. frontiersin.orgresearchgate.net |
| Linkage | Ester Group (-COO-) | Introduces polarity, enhancing lubricity and surface adhesion. biointerfaceresearch.com |
| Functional Group | Hydroxyl Group (-OH) | Increases polarity but can reduce oxidative stability and negatively affect wear properties. biointerfaceresearch.compsu.edu |
| Side Chain | Fatty Acid (e.g., Palmitate) | Chain length and saturation level determine viscosity, oxidative stability, and low-temperature fluidity. mdpi.com |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are powerful tools for investigating the structure-property relationships of esters like this compound without the need for extensive synthesis and testing. These methods can predict physical properties and simulate molecular interactions.
Furthermore, mathematical models have been developed to predict the kinematic viscosity of TMP-ester mixtures based on the functional groups present in the product. researchgate.net These models can account for the presence of intermediates like monoesters and diesters, allowing for the prediction of the final product's properties based on its composition. researchgate.net Gene Expression Programming (GEP) has also been employed to create empirical models that correlate fatty acid composition with the tribological performance of TMP esters. mdpi.com
These computational approaches allow for a systematic study of how variations in the molecular structure—such as changing the fatty acid from palmitic to oleic, or comparing the monoester to the diester and triester—would affect performance characteristics. This predictive capability accelerates the design of new molecules with tailored properties for specific applications.
Quantum Chemistry Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. frontiersin.orgresearchgate.net DFT is a computational method that models the electron density of a system to calculate its energy and other properties. frontiersin.org For this compound, DFT can elucidate several key electronic features.
Detailed research findings from DFT calculations would provide insights into the molecule's reactivity, stability, and intermolecular interaction sites. By calculating the distribution of electron density, one could identify the electrophilic and nucleophilic regions. For instance, the carbonyl carbon of the ester group is expected to be electron-deficient and thus susceptible to nucleophilic attack, while the oxygen atoms of the hydroxyl and ester groups would be electron-rich.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Illustrative DFT-Calculated Electronic Properties of this compound:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy state for an added electron; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Furthermore, DFT calculations can provide optimized molecular geometry, vibrational frequencies corresponding to infrared spectra, and atomic charges, all of which contribute to a comprehensive understanding of the molecule's behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. asianpubs.orgresearchgate.net These models establish a mathematical relationship between numerically encoded structural features (molecular descriptors) and a specific property of interest. asianpubs.org For this compound and related esters, QSPR can be invaluable for predicting key physicochemical properties relevant to their application, such as viscosity, pour point, and flash point, without the need for extensive experimentation. researchgate.net
The development of a QSPR model involves several steps:
Data Set Compilation: Gathering a set of molecules with known experimental values for the property of interest. For this compound, this would involve data on various polyol esters.
Molecular Descriptor Calculation: For each molecule, a large number of descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a subset of the descriptors to the property. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Illustrative QSPR Model for Predicting Viscosity Index of Polyol Esters:
A hypothetical QSPR model for the viscosity index (VI) of a series of polyol esters, including this compound, might take the following form:
VI = c₀ + c₁(Molecular Weight) + c₂(Number of Rotatable Bonds) + c₃(Polar Surface Area)*
Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
| Molecular Descriptor | Illustrative Contribution | Rationale for Inclusion |
| Molecular Weight | Positive | Generally, higher molecular weight leads to increased viscosity and can influence the VI. |
| Number of Rotatable Bonds | Negative | Increased flexibility can lead to more entanglement but may affect the temperature-viscosity relationship in complex ways. |
| Polar Surface Area (PSA) | Positive | PSA influences intermolecular forces, which are a key determinant of viscosity. |
Note: This represents a simplified, illustrative QSPR model. Actual models often involve more complex and less intuitive descriptors.
By inputting the calculated descriptors for this compound into a validated QSPR model, one could obtain a reliable prediction of its properties.
Molecular Dynamics Simulations for Intermolecular Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations can be employed to investigate its bulk properties and interactions with other molecules, which are crucial for its performance as a lubricant or in other applications.
MD simulations of a system of this compound molecules would reveal information about:
Bulk Liquid Properties: Density, viscosity, and thermal conductivity can be calculated from the simulated trajectories.
Intermolecular Interactions: The simulation can show how molecules arrange themselves and interact with each other through van der Waals forces and hydrogen bonding (via the hydroxyl groups).
Conformational Analysis: The flexibility of the palmitate chain and the trimethylolpropane backbone can be studied, revealing the preferred molecular shapes in the liquid state.
Behavior at Interfaces: Simulations can model the interaction of this compound with a solid surface, providing insights into its lubricating properties, such as film formation and friction reduction.
Illustrative Data from a Hypothetical MD Simulation of Bulk this compound:
| Property | Illustrative Simulation Result | Significance |
| Density at 298 K | 0.95 g/cm³ | A fundamental physical property important for many applications. |
| Self-Diffusion Coefficient | 1.2 x 10⁻¹⁰ m²/s | Relates to the mobility of the molecules in the liquid and is inversely related to viscosity. |
| Radial Distribution Function g(r) of Ester Carbonyls | Peak at 4.5 Å | Indicates the average distance and packing of the polar ester groups, highlighting the structure of the liquid. |
Note: The data presented are illustrative and represent plausible outcomes from an MD simulation. Specific research findings for this compound are not currently available.
Through these simulations, a dynamic picture of the intermolecular behavior of this compound can be constructed, complementing the static information obtained from quantum chemistry calculations and the predictive power of QSPR models.
Research on Structure Activity Relationships of Trimethylolpropane Esters and Their Derivatives
Investigations into Trimethylolpropane (B17298) Mono-, Di-, and Tri-esters
The reaction between trimethylolpropane and a fatty acid, such as palmitic acid, can yield a mixture of products: trimethylolpropane monopalmitate, dipalmitate, and tripalmitate. The distribution of these esters is a critical factor that dictates the physicochemical properties of the final product, including viscosity, polarity, and pour point.
The synthesis of trimethylolpropane esters is primarily achieved through two main pathways: direct esterification of TMP with fatty acids or transesterification with fatty acid methyl esters (FAMEs). google.comfrontiersin.org Direct esterification involves reacting TMP with a fatty acid, often in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, and removing the water byproduct to drive the reaction to completion. biointerfaceresearch.comacademie-sciences.fr The transesterification process reacts TMP with FAMEs, typically using an alkaline catalyst such as sodium methoxide (B1231860), with the removal of methanol (B129727) as the byproduct. scialert.netresearchgate.net
Regardless of the method, the reaction is a stepwise process, yielding a mixture of mono-, di-, and triesters. scialert.netresearchgate.net The characteristics of the resulting ester blend are highly dependent on its composition. Products with a higher content of partial esters (mono- and diesters) possess more free hydroxyl groups, which increases the polarity of the mixture but can impact thermal stability. scialert.netscialert.net Conversely, a higher concentration of the fully substituted triester results in a less polar, more oxidatively stable product with a higher viscosity index, which is often desirable for high-performance lubricant applications. researchgate.net For instance, research on palm oil-based TMP esters showed that a final product containing approximately 90% triester could be achieved after purification. scialert.net Characterization techniques such as gas chromatography (GC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are essential to quantify the relative amounts of mono-, di-, and triesters and confirm the chemical structure. biointerfaceresearch.comresearchgate.net
Achieving a desired ratio of mono-, di-, and triesters is a primary objective in the synthesis of TMP esters. The degree of esterification is not random but can be precisely controlled by manipulating several key reaction parameters. The most influential factor is the molar ratio of the reactants. A lower molar ratio of fatty acid (or FAME) to TMP will favor the formation of monoesters. As this ratio approaches the stoichiometric requirement for complete esterification (3:1 or slightly higher), the formation of di- and subsequently triesters is promoted. scialert.netresearchgate.net
Other critical parameters include reaction temperature, catalyst concentration, and reaction time. Higher temperatures and longer reaction times generally push the equilibrium toward the formation of the more highly substituted triester. scialert.net For example, in the transesterification of palm oil methyl esters with TMP, it was noted that temperature is a sensitive parameter, and monoesters were observed to convert completely to diesters within the first 10 minutes of the reaction under specific conditions. scialert.net The choice and concentration of the catalyst also play a significant role. academie-sciences.fr By carefully optimizing these variables, researchers can synthesize TMP ester products with a predefined composition of partial esters, tailoring the final properties for specific applications. scialert.netscialert.net
| Parameter | Effect on Esterification | Typical Condition to Favor Triester | Reference |
|---|---|---|---|
| Molar Ratio (Fatty Acid:TMP) | Higher ratios drive the reaction towards completion, favoring triester formation. Lower ratios result in more partial esters (mono-, di-). | > 3:1 (e.g., 3.5:1 to 4:1) | scialert.netresearchgate.net |
| Temperature | Higher temperatures increase the reaction rate, promoting the formation of more substituted esters. | 120°C - 160°C | academie-sciences.frscialert.net |
| Reaction Time | Longer reaction times allow for the conversion of mono- and diesters into the final triester product. | 4 - 8 hours | biointerfaceresearch.comresearchgate.net |
| Catalyst | Affects reaction rate and efficiency. Both acid (H₂SO₄) and alkaline (NaOCH₃) catalysts are effective. | 0.5 - 2% (w/w) | biointerfaceresearch.comscialert.net |
| Byproduct Removal | Continuous removal of water (esterification) or methanol (transesterification) shifts the equilibrium towards the product side, enhancing conversion to triesters. | Use of vacuum or azeotropic distillation | biointerfaceresearch.comresearchgate.net |
Functionalization Strategies for this compound
This compound is an intermediate compound that possesses two unreacted primary hydroxyl groups. These functional groups are active sites for subsequent chemical modifications, allowing the molecule to be used as a building block for more complex structures with tailored properties.
The two free hydroxyl groups on the this compound core are available for further chemical reactions. A primary strategy for modification is further esterification. This can be performed using different fatty acids to create mixed trimethylolpropane esters. google.com For example, the remaining hydroxyl groups could be reacted with a short-chain acid to modify viscosity or with an unsaturated fatty acid like oleic acid to influence low-temperature properties.
Another advanced strategy involves creating hyper-branched structures. While direct examples involving the monopalmitate are specific, analogous research on other TMP esters demonstrates the principle. For instance, trimethylolpropane trioleate (TOTMP) has been chemically modified by first epoxidizing the double bonds in the oleic acid chains, followed by a ring-opening reaction to generate new hydroxyl groups. frontiersin.orgbiointerfaceresearch.com These newly formed hydroxyls, along with any residual hydroxyls on a partial ester, can then be esterified again. biointerfaceresearch.com This approach, applied to a monoester like this compound, would involve esterifying the two original residual hydroxyl groups to create complex, branched molecules with significantly higher molecular weights and unique properties. frontiersin.orgbiointerfaceresearch.com
The derivatization of this compound is primarily aimed at enhancing its performance for specific, high-value applications, particularly in the field of biolubricants. frontiersin.org The presence of free hydroxyl groups in partial esters can be detrimental to oxidative stability. biointerfaceresearch.com Therefore, esterifying these groups is a key derivatization step.
By converting the monopalmitate into a mixed triester (e.g., by reacting the remaining hydroxyls with other fatty acids), properties such as the viscosity index, pour point, and flash point can be significantly improved. biointerfaceresearch.com Creating hyper-branched polymers from a monopalmitate core can lead to products with exceptionally high viscosity indices and excellent thermal stability. frontiersin.org For example, the conversion of a trihydroxy intermediate into a "nonaoleate" hyper-branched ester resulted in a product with a very high viscosity index (237), a low pour point (-34°C), and a high flash point (320°C). biointerfaceresearch.com This type of derivatization transforms a simple monoester into a high-performance base stock suitable for industrial and automotive lubricants that must function under extreme temperature variations. frontiersin.orgbiointerfaceresearch.com
Comparative Analysis with Other Polyol Esters in Research Applications
Trimethylolpropane esters are part of a broader class of polyol esters used in research and industry. The most common comparisons are made with esters derived from neopentyl glycol (NPG), a diol, and pentaerythritol (B129877) (PE), a tetraol. cosmeticsandtoiletries.comtaylorandfrancis.com The choice of polyol core has a profound impact on the final properties of the ester.
Neopentyl Glycol (NPG) Esters: As NPG has two hydroxyl groups, it forms diesters. These generally have the lowest viscosity and molecular weight among the three. They are often characterized as "dry oils" with the least amount of "cushion," making them suitable for applications where a light, non-greasy feel is desired, such as in cosmetics. cosmeticsandtoiletries.com
Pentaerythritol (PE) Esters: With four hydroxyl groups, PE forms tetraesters. These molecules are highly branched and have a more symmetrical structure, leading to higher viscosity, higher thermal stability, and the most "cushion" and playtime. cosmeticsandtoiletries.comanalis.com.my They are frequently used in demanding applications like aviation turbine oils. researchgate.net
Trimethylolpropane (TMP) Esters: Possessing three hydroxyl groups, TMP esters offer a balance of properties between NPG and PE esters. analis.com.my They exhibit good thermal stability and lubricity, often with better low-temperature performance (pour point) than their PE counterparts due to their less symmetrical structure, which hinders crystallization. analis.com.my
In a comparative study of oleate (B1233923) esters, the TMP ester showed a viscosity intermediate between the NPG and PE esters. cosmeticsandtoiletries.com Research comparing TMP and PE esters made from oleic acid concluded that the TMP ester exhibited a better pour point and was thus considered to have higher potential as a versatile lubricant base oil. analis.com.my The selection of the polyol is therefore a critical decision in designing a synthetic ester for a specific research or industrial application.
| Property | NPG Oleate | TMP Oleate | PE Oleate | Reference |
|---|---|---|---|---|
| Appearance (25°C) | Clear Liquid | Clear Liquid | Clear Liquid | cosmeticsandtoiletries.com |
| Viscosity (40°C, cSt) | 24 | 48 | 64 | cosmeticsandtoiletries.com |
| Iodine Value | 80 | 85 | 87 | cosmeticsandtoiletries.com |
| Pour Point (°C) | -35 | -20 | -25 | cosmeticsandtoiletries.com |
| Flash Point (°C) | - | 289 | >300 | analis.com.my |
| Thermal Stability (TGA Onset) | - | 189°C | 177°C | analis.com.my |
Glycerin-Based Esters
Glycerin-based esters, also known as glycerides, are compounds formed from the esterification of glycerol (B35011), a simple triol (a sugar alcohol with three hydroxyl groups), with fatty acids. wikipedia.orgmdpi.com The glycerol backbone is a fundamental component of natural fats and oils in the form of triglycerides. wikipedia.orgmdpi.com The structure-activity relationship of these esters is heavily influenced by the nature of the fatty acid chains attached to the glycerol molecule.
The molecular structure of a triacylglycerol (TAG), a common glycerin ester, consists of a glycerol core to which three fatty acids are esterified. mdpi.com The properties of the lubricant are dictated by the chain length, degree of branching, and level of unsaturation of these fatty acid chains. mdpi.comacs.org For instance, linear saturated fatty chains contribute to higher resistance to oxidation and thermal degradation. mdpi.com The presence of ester functional groups imparts polarity, which influences the lubricant's interaction with metal surfaces. researchgate.net
Research has shown that glycerin-based esters can serve as effective lubricants and emulsifiers. nih.govresearchgate.net They are often considered "green" or biodegradable alternatives to traditional mineral oil-based products. google.com Studies on glycerol tri-esters synthesized from C₆-C₁₀ acids have demonstrated their potential to create base stocks with a wide range of viscosities, high viscosity indices (VI > 80), and low pour points. google.com For example, a C₉ glycerol tri-ester was found to have a kinematic viscosity at 100 °C (Kv₁₀₀) of 3.84 cSt and a VI of 124, highlighting the unique lubricating properties achievable by tailoring the fatty acid component. google.com The reduction of hydroxyl groups in glyceryl oleates can weaken electrostatic interactions with metal surfaces, while an increase in hydrocarbon tail length enhances steric hindrance, both affecting frictional characteristics. researchgate.net
Table 1: Physicochemical Properties of Glycerin and a Representative Ester
| Property | Glycerin (Glycerol) | Glycerol C₉ Tri-ester (Example) |
|---|---|---|
| Molecular Formula | C₃H₈O₃ nih.gov | C₃₀H₅₆O₆ |
| Molecular Weight | 92.09 g/mol nih.gov | ~512.7 g/mol |
| Appearance | Clear, colorless, viscous liquid nih.gov | Clear liquid google.com |
| Density (at 25 °C) | >1.249 g/cm³ nih.gov | Not specified |
| Kinematic Viscosity at 100 °C (Kv₁₀₀) | Not applicable | 3.84 cSt google.com |
| Viscosity Index (VI) | Not applicable | 124 google.com |
| Pour Point | Not applicable | Low google.com |
Pentaerythritol Esters
Pentaerythritol esters are synthetic lubricants derived from pentaerythritol, a neopentyl polyol containing four primary hydroxyl groups. ontosight.ainih.gov Their molecular structure is a key determinant of their high-performance characteristics, particularly their exceptional thermal and oxidative stability. pacificspecialityoils.comjdlubricant.com Pentaerythritol has a central carbon atom bonded to four other carbon atoms, a configuration that is sterically hindered and lacks beta-hydrogens. bobistheoilguy.com The absence of these more reactive beta-hydrogens significantly enhances the thermal stability of the resulting esters compared to other polyol esters, making them suitable for high-temperature applications. bobistheoilguy.com
These esters are renowned for their use in demanding environments such as jet engine lubricants, where they must perform across a wide temperature range, from flowing at -54°C to withstanding sump temperatures approaching 200°C. dle.com.tw The structure-activity relationship in pentaerythritol esters is defined by both the central polyol and the attached fatty acid chains. The choice of fatty acids (typically C₅ to C₁₀) allows for the fine-tuning of properties like viscosity, viscosity index (VI), pour point, and flash point. acs.org
Research indicates that pentaerythritol esters offer better lubricity, a wider viscosity range, and superior low-temperature flow characteristics compared to natural esters. pacificspecialityoils.com For example, a pentaerythritol ester-based epoxide synthesized from 10-undecylenic acid exhibited a high flash point of 301°C, a pour point of -15°C, and a very high viscosity index of 406, demonstrating excellent viscosity-temperature performance. digitellinc.com Studies comparing polyol esters have shown that the molecular structure strongly affects lubrication performance. tandfonline.com The high stability and low volatility of pentaerythritol esters can extend the high-temperature operating range of a lubricant by 50-100°C. dle.com.tw Furthermore, their biodegradability and low toxicity make them an environmentally favorable option for high-performance lubricants. ontosight.aijdlubricant.com
Table 2: Physicochemical Properties of Pentaerythritol and a Representative Ester
| Property | Pentaerythritol | Pentaerythritol Ester Epoxide (Example) digitellinc.com |
|---|---|---|
| Molecular Formula | C₅H₁₂O₄ nih.gov | Not specified |
| Molecular Weight | 136.15 g/mol nih.gov | Not specified |
| Appearance | White crystalline solid nih.gov | Liquid |
| Density | 1.396 g/cm³ (at 25 °C) | 1.074 g/cm³ |
| Kinematic Viscosity at 40 °C | Not applicable | 212.1 cSt |
| Kinematic Viscosity at 100 °C | Not applicable | 80 cSt |
| Viscosity Index (VI) | Not applicable | 406 |
| Flash Point | 240 °C | 301 °C |
| Pour Point | Not applicable | -15 °C |
Sustainable Production and Environmental Considerations in Trimethylolpropane Monopalmitate Research
Research on Renewable Feedstock Utilization for Trimethylolpropane (B17298) Monopalmitate Synthesis
The foundation of sustainable chemical production lies in the raw materials. Research has increasingly focused on moving away from petrochemical-based feedstocks towards renewable, bio-based alternatives for synthesizing trimethylolpropane esters.
Agro-industrial byproducts represent a low-cost, abundant, and sustainable feedstock for chemical synthesis. The valorization, or upgrading, of these materials into valuable chemicals like trimethylolpropane esters is a key area of green chemistry research.
Waste Cooking Oil (WCO): As a significant waste product, WCO is a prime candidate for producing biolubricants. researchgate.net The synthesis of trimethylolpropane (TMP) esters from WCO typically involves a two-step transesterification process. semanticscholar.org First, the WCO is converted into fatty acid methyl esters (FAMEs), which are then reacted with trimethylolpropane. semanticscholar.orguts.edu.au Researchers have optimized this process by studying variables such as reaction time, temperature, and catalyst concentration to maximize the yield of the final ester product. uts.edu.au For instance, one study achieved a 91% conversion rate after 6 hours of reaction. researchgate.net Another investigation using para-Toluenesulfonic acid (p-TSA) as a catalyst reported a maximum conversion of 71% from WCO at 150°C. semanticscholar.org The use of WCO not only provides an alternative to virgin oils but also helps mitigate the environmental problems associated with its disposal. researchgate.net
Palm Kernel Oil (PKO): Palm kernel oil and its derivatives are another major renewable feedstock. researchgate.netfedepalma.org Synthesis can be achieved through the direct esterification of palm kernel free fatty acids (PKFFA) with trimethylolpropane asianpubs.orgresearchgate.netasianpubs.org or by the transesterification of palm kernel oil methyl esters (PKOME). fedepalma.org A study on the esterification of PKFFA with TMP using sulfuric acid as a catalyst yielded 68% of the desired ester. asianpubs.orgasianpubs.org Research on the transesterification of PKOME with TMP using sodium methoxide (B1231860) as a catalyst achieved a near-complete conversion to triesters (98% w/w). researchgate.netfedepalma.org These studies demonstrate that palm-based byproducts are highly effective raw materials for producing polyol esters with desirable lubricant properties. fedepalma.orgasianpubs.org
Interactive Data Table: Synthesis of TMP Esters from Agro-Industrial Byproducts
| Feedstock | Synthesis Method | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Waste Cooking Oil (WCO) | Two-step transesterification | p-Toluenesulfonic acid | 71% conversion at 150°C. | semanticscholar.org |
| Waste Cooking Oil (WCO) | Transesterification | Sodium methoxide | Predicted yield of 97.06%; Experimental yield of 96.12%. | uts.edu.au |
| Palm Kernel Oil (PKO) | Esterification of PKFFA | Sulphuric acid | 68% yield; product showed high flash point and viscosity index. | asianpubs.orgasianpubs.org |
| Palm Kernel Oil (PKO) | Transesterification of PKOME | Sodium methoxide | ~98% w/w conversion to triesters. | fedepalma.org |
The core components of trimethylolpropane monopalmitate—a fatty acid (palmitic acid) and a polyol (trimethylolpropane)—can both be sourced from biomass. Research is actively exploring the use of various bio-derived molecules to create sustainable esters. taiwannews.com.tw
Fatty acids can be obtained from a wide range of plant oils and their byproducts, such as palm fatty acid distillate (PFAD). academie-sciences.fr One area of focus is the use of non-edible oils to avoid competition with food sources. semanticscholar.orgbcrec.id For example, levulinic acid, a platform chemical derived from lignocellulosic biomass, has been successfully esterified with TMP to produce a polyol ester with excellent lubricant properties, including a low pour point (-27 °C) and a high flash point (223 °C). nih.gov This demonstrates the potential to replace traditional edible fatty acids with non-edible, biomass-derived alternatives. nih.gov
Similarly, polyols like trimethylolpropane, traditionally derived from petrochemicals, can be produced from renewable sources. The broader concept involves using various polyols synthesized from biomass. researchgate.netatlantis-press.com For instance, polyols can be synthesized from vegetable oils through chemical modifications like epoxidation and hydroxylation. atlantis-press.com The use of lignocellulosic biomass, the most abundant type on Earth, is also a promising pathway for producing bio-polyols. researchgate.net
The biorefinery concept involves the sustainable processing of biomass into a spectrum of marketable products, including chemicals, materials, and energy. springerprofessional.deuni-muenchen.demdpi.com This integrated approach is central to the future of sustainable chemical production. Agro-industrial wastes are seen as a key feedstock for these biorefineries, which aim to manage waste streams effectively while creating value. uni-muenchen.deresearchgate.netuni-muenchen.de
In the context of ester production, a biorefinery would utilize biomass (e.g., lignocellulosic residues, agricultural wastes) as the starting material. researchgate.net Through various conversion technologies, this biomass is broken down into intermediate platform chemicals, such as fatty acids, levulinic acid, and polyols. nih.govresearchgate.net These intermediates are then used to synthesize high-value products like trimethylolpropane esters. This approach not only utilizes renewable resources but also promotes a circular economy by transforming waste into valuable goods. uni-muenchen.deresearchgate.net The development of efficient biorefinery processes is crucial for making the production of bio-based esters economically viable and environmentally sustainable on a large scale. mdpi.comresearchgate.net
Green Chemistry Principles in Synthetic Route Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is increasingly guiding the development of synthetic routes for this compound and related esters.
Catalysts are essential for ester synthesis, but traditional homogeneous acid catalysts like sulfuric acid pose environmental and safety risks, including corrosion and the generation of acidic waste. mdpi.com Research has therefore focused on developing greener alternatives.
Enzymatic Catalysts: Lipases are enzymes that have gained significant attention as biocatalysts for esterification. researchgate.netbenthamdirect.com Their main advantages include high selectivity, which reduces the formation of by-products, and the ability to operate under milder reaction conditions (moderate temperature and pressure). researchgate.netbenthamdirect.com For example, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been used to synthesize TMP esters from waste edible oil FAMEs, achieving a 99% conversion rate. ijcce.ac.ir Enzymatic synthesis is considered an environmentally friendly method that aligns with the principles of green chemistry. researchgate.net
Heterogeneous Catalysts: Another approach is the development of solid, heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Examples include:
Ion-exchange resins: Resins like Amberlite™ IR 120 have been shown to be effective and reusable catalysts for the synthesis of polyol acrylates, offering a more economical and safer alternative to homogeneous acids. mdpi.com
Sulfonated Carbons: Amorphous carbons derived from biomass (like wood powder) and functionalized with sulfonic acid groups (SO3H) have been developed as bio-based heterogeneous acid catalysts. researchgate.net These have successfully catalyzed the esterification of fatty acids with TMP under solvent-free conditions, with the catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net
Bimetallic Oxide Clusters: Innovative catalysts, such as rhodium-ruthenium (RhRu) bimetallic oxide clusters, have been developed for ester production. labmanager.combritishwaterfilter.com These catalysts are highly efficient and use molecular oxygen, an environmentally benign oxidant, with water as the only byproduct, thus representing a much greener approach. labmanager.combritishwaterfilter.com
Interactive Data Table: Comparison of Catalysts for TMP Ester Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages/Challenges | Reference(s) |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-TSA | High activity, low cost | Corrosive, difficult to separate, waste generation | mdpi.com |
| Enzymatic (Biocatalyst) | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild conditions, low waste | Higher cost, potential for slower reaction rates | researchgate.netijcce.ac.ir |
| Heterogeneous Solid Acid | Amberlite Resins, Sulfonated Carbons | Reusable, easy separation, reduced waste | Potential for lower activity than homogeneous catalysts | mdpi.comresearchgate.net |
| Heterogeneous Metal | Rhodium-Ruthenium (RhRu) Clusters | High efficiency, uses O2 as oxidant, minimal byproducts | High cost of noble metals | labmanager.combritishwaterfilter.com |
A key principle of green chemistry is minimizing waste, which includes reducing or eliminating the use of organic solvents. Solvents contribute significantly to the environmental impact of chemical processes.
Several studies have successfully demonstrated the synthesis of TMP esters in solvent-free systems. nih.govresearchgate.net This approach not only reduces environmental pollution but also simplifies the purification process and can lower production costs. For example, the enzymatic synthesis of a polyol ester from levulinic acid and TMP was effectively carried out in a solvent-free system. nih.gov Similarly, sulfonated amorphous carbon catalysts have been used for the solventless esterification of fatty acids. researchgate.net
Optimizing reaction conditions is another strategy to reduce waste. This involves finding the ideal balance of temperature, pressure, and reactant ratios to maximize the conversion to the desired product and minimize side reactions. uts.edu.au For instance, using response surface methodology (RSM), researchers optimized the synthesis of TMP esters from WCO to achieve a high yield (96.12%) while presumably minimizing unreacted starting materials and by-product formation. uts.edu.au The use of highly selective catalysts, like enzymes, also contributes significantly to waste reduction by preventing the formation of unwanted side products. researchgate.net
Biodegradation Studies and Environmental Fate Modeling of Trimethylolpropane Esters
The environmental profile of synthetic esters, including trimethylolpropane (TMP) esters, is a critical aspect of their development and application, particularly for their use in environmentally sensitive areas. Research indicates that trimethylolpropane esters are characterized by their low toxicity and excellent biodegradability, positioning them as favorable alternatives to mineral oil-based products. frontiersin.orgresearchgate.net While specific studies focusing exclusively on this compound are limited in publicly available literature, extensive research on structurally similar trimethylolpropane triesters (TMPTEs) and mixed mono- and diesters provides a strong basis for assessing its likely environmental behavior. ontosight.ai
Research Findings on Biodegradability
The biodegradability of an ester is fundamentally linked to its chemical structure. The process is initiated by the hydrolysis of the ester linkage, which breaks the compound down into its constituent alcohol and carboxylic acid. In the case of this compound, this would yield trimethylolpropane and palmitic acid. These initial breakdown products are then typically metabolized by microorganisms present in the environment.
Studies on various TMPTEs consistently demonstrate their high potential for biodegradation. Standardized testing protocols, such as the Organisation for Economic Co-operation and Development (OECD) 301 series, are used to evaluate the extent and rate of mineralization of these compounds by microorganisms. stle.org These tests measure parameters like oxygen consumption or carbon dioxide evolution over a 28-day period to determine if a substance is "readily biodegradable." stle.orgsmithers.comyoutube.com
Research on fatty acid mono- and diesters of trimethylolpropane (with fatty acid chain lengths from C12 to C18, which includes the C16 palmitate chain) indicates they are generally considered to be of low toxicity and biodegradable, which reduces their persistence in the environment. ontosight.ai The monoester, having only one fatty acid chain, is expected to be even more accessible to enzymatic hydrolysis than its di- and triester counterparts due to reduced steric hindrance, suggesting a high likelihood of rapid biodegradation.
The following table summarizes the results from biodegradation studies on various trimethylolpropane triesters, which serve as representative models for understanding the biodegradability of TMP esters.
Interactive Data Table: Aerobic Biodegradation of Trimethylolpropane Triesters (OECD 301)
| Test Substance (Ester Composition) | Test Method | Inoculum Source | Duration (days) | Biodegradation (%) | Classification | Source(s) |
|---|---|---|---|---|---|---|
| Fatty acids, C16-18 & C18-unsatd., triesters with TMP | OECD 301F | Sewage Effluent | 28 | 86 | Readily Biodegradable | epa.gov |
| Fatty acids, C8-10, triesters with TMP | EU Method C.4-D | Domestic Sewage | 28 | 78 | Readily Biodegradable | epa.gov |
| Fatty acids, C6-18, triesters with TMP | OECD 301B | Activated Sludge | 28 | 62.9 | Readily Biodegradable | epa.gov |
| TMP esters from Rapeseed Oil | OECD 301 | Not Specified | >28 | >90 | Readily Biodegradable | dss.go.th |
This table is interactive. Click on the headers to sort the data. The data illustrates that various trimethylolpropane triesters meet the criteria for being readily biodegradable.
The results consistently show that TMPTEs, regardless of the specific fatty acid chain length within the C6 to C18 range, exhibit significant levels of biodegradation, often exceeding the 60% threshold required to be classified as "readily biodegradable" within the 28-day test period. epa.govdss.go.th For instance, a triester made with C16-18 fatty acids achieved 86% biodegradation. epa.gov Another study on TMP esters derived from rapeseed oil reported biodegradation levels exceeding 90%. dss.go.th
Environmental Fate Modeling
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, the primary degradation pathway is expected to be biological.
Hydrolysis : The first step in the environmental degradation of a TMP ester is the enzymatic hydrolysis of the ester bond. This reaction is microbially mediated and breaks the molecule into trimethylolpropane and the corresponding fatty acid (palmitic acid). nih.gov
Aerobic Biodegradation : Following hydrolysis, both trimethylolpropane and palmitic acid are readily biodegradable under aerobic conditions. Palmitic acid is a common saturated fatty acid that is easily metabolized by a wide variety of organisms. Trimethylolpropane is also known to be biodegradable.
Bioaccumulation : While specific data on this compound is scarce, the general properties of similar esters suggest a low potential for bioaccumulation. The rapid biodegradation pathway prevents the compound from persisting in organisms and accumulating in the food chain.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing trimethylolpropane monopalmitate with high purity and yield?
- Answer : Optimize reaction conditions (e.g., molar ratios, temperature, catalyst) using Design of Experiments (DOE) frameworks. For example, employ a central composite design to evaluate the impact of variables like reaction time and palmitic acid-to-trimethylolpropane ratio. Statistical tools like ANOVA can identify significant factors affecting ester content in post-synthesis mixtures . Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification, ensuring removal of unreacted starting materials .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Answer : Use spectroscopic techniques:
- NMR : Confirm ester bond formation via NMR (e.g., disappearance of hydroxyl peaks from trimethylolpropane and appearance of ester carbonyl signals).
- FTIR : Validate functional groups (e.g., C=O stretch at ~1740 cm).
- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS or MALDI-TOF). Reference standardized protocols for analogous esters, such as trimethylolpropane triacrylate, to ensure reproducibility .
Q. What strategies are effective for assessing the solubility and stability of this compound in different solvents or formulations?
- Answer : Conduct solubility tests in polar (e.g., ethanol, THF) and non-polar solvents (e.g., hexane) under controlled temperatures. For stability studies, use accelerated aging experiments (e.g., exposure to heat, light, or humidity) and track degradation via HPLC or GC-MS. Compare results with structurally similar compounds (e.g., sorbitan monopalmitate ethoxylates) to identify trends in ester stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when optimizing reaction conditions for this compound synthesis?
- Answer : Apply systematic error analysis:
- Replicate experiments to distinguish random vs. systematic errors.
- Cross-validate using orthogonal techniques (e.g., compare TLC results with NMR integration).
- Leverage statistical models (e.g., response surface methodology) to identify non-linear relationships between variables . Document discrepancies in supplementary materials to facilitate peer review .
Q. What advanced techniques are suitable for analyzing by-products or impurities in this compound synthesis?
- Answer : Use hyphenated methods like GC-MS or LC-MS to detect low-abundance by-products (e.g., diesters or unreacted intermediates). For structural elucidation of cyclic formal derivatives (common in polyol ester synthesis), employ NMR or X-ray crystallography (if crystalline). Reference studies on trimethylolpropane production by-products for methodological guidance .
Q. How can computational chemistry enhance the design of this compound-based materials?
- Answer : Perform molecular dynamics simulations to predict solubility parameters or compatibility with polymer matrices. Use quantum chemical calculations (e.g., DFT) to model ester hydrolysis pathways or interactions with surfactants. Validate predictions experimentally, as demonstrated in studies on trimethylolpropane-based MOF composites .
Methodological Best Practices
Q. What experimental design principles should guide reproducibility in this compound research?
- Answer :
- Documentation : Provide detailed synthetic protocols (e.g., reagent grades, purification steps) in supplementary information, adhering to journal guidelines .
- Control experiments : Include blanks (e.g., reactions without catalysts) to confirm product formation mechanisms.
- Data transparency : Share raw analytical data (e.g., chromatograms, spectral peaks) in open-access repositories.
Q. How should researchers formulate hypotheses when investigating structure-property relationships in trimethylolpropane esters?
- Answer : Frame hypotheses around specific variables (e.g., alkyl chain length vs. emulsification efficiency). Use comparative studies with related esters (e.g., trimethylolpropane monoallyl ether) to isolate structural effects. Justify hypotheses through literature reviews on analogous compounds, ensuring alignment with IUPAC naming conventions to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
